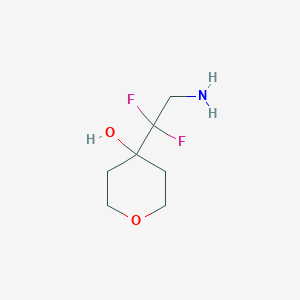

4-(2-Amino-1,1-difluoroethyl)oxan-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-1,1-difluoroethyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2/c8-7(9,5-10)6(11)1-3-12-4-2-6/h11H,1-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXSEWAGWUYHOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(CN)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Amino 1,1 Difluoroethyl Oxan 4 Ol

Retrosynthetic Disconnection Strategies for the Carbon Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in This process helps in planning a viable synthetic route by identifying key bond disconnections and the corresponding synthetic reactions. ias.ac.inamazonaws.com

Strategic Analysis of C-C Bond Formations Adjacent to the Difluoroethyl Moiety

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. cambridge.org For molecules containing a difluoroethyl group, strategic C-C bond disconnections are often made adjacent to this moiety. This is due to the strong electron-withdrawing nature of the fluorine atoms, which influences the reactivity of neighboring carbon centers.

One common approach involves the disconnection of the bond between the carbon bearing the difluoride and the quaternary carbon of the oxane ring. This leads to a difluorinated nucleophilic synthon and an electrophilic ketone precursor. The corresponding forward reaction would involve the addition of a difluoromethyl organometallic reagent to a ketone.

Table 1: Key C-C Bond Forming Reactions

| Reaction Type | Description |

| Grignard Reaction | Addition of an organomagnesium halide (Grignard reagent) to a ketone or aldehyde. |

| Aldol Reaction | Reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. cambridge.org |

| Michael Reaction | Nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net |

The development of methods for the catalytic, enantioselective formation of tertiary C-F bonds is a significant area of research, often focusing on bond formation adjacent to a pre-existing functional group. nih.gov

Disconnections Involving the Oxane Ring and its Hydroxyl Functionality

The oxane ring, a six-membered heterocycle containing an oxygen atom, presents several opportunities for retrosynthetic disconnection. A common strategy is to break a C-O bond within the ring, which simplifies the target to a linear precursor. This disconnection corresponds to a ring-closing reaction in the forward synthesis, such as an intramolecular Williamson ether synthesis or an oxa-Michael addition.

Alternatively, a two-group disconnection can be employed, considering the relationship between the hydroxyl group and the ether linkage. amazonaws.com For instance, a 1,6-dioxygenated pattern can be disconnected to reveal a precursor amenable to cyclization. scitepress.org The analysis of bridged ring systems often involves identifying strategic bonds for disconnection to simplify the topology of the molecule. nih.gov

Retrosynthetic Approaches for Incorporating the Amino Group

The introduction of an amino group is a critical step in the synthesis of the target molecule. Retrosynthetic analysis often involves disconnecting the C-N bond, leading to an amine and an electrophilic carbon. amazonaws.com The forward reaction could be a nucleophilic substitution or a reductive amination.

Another powerful strategy is to introduce the amino group via a precursor functional group, such as a nitro group, azide, or nitrile, which can be reduced in a later step. This approach, known as functional group interconversion (FGI), is a fundamental concept in retrosynthesis. ias.ac.in For instance, an amino group can be derived from the reduction of a nitro group. ias.ac.in Chiral amines are crucial in medicinal chemistry, and various methods have been developed for their synthesis. researchgate.net

Table 2: Common Methods for Amine Synthesis

| Method | Precursor | Reagents |

| Reduction of Nitro Compounds | Nitroalkane | H₂, Pd/C or Fe, HCl |

| Reduction of Azides | Alkyl azide | H₂, Pd/C or LiAlH₄ |

| Reduction of Nitriles | Nitrile | H₂, Raney Ni or LiAlH₄ |

| Reductive Amination | Aldehyde or Ketone | Amine, NaBH₃CN or H₂, Pd/C youtube.com |

Synthesis of Key Precursors and Building Blocks

The successful synthesis of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol relies on the efficient preparation of key precursors and building blocks that incorporate the necessary structural features and stereochemistry.

Preparation of Difluorinated Ethyl Synthons

The synthesis of molecules containing gem-difluoro groups often utilizes specialized fluorinating reagents. The introduction of fluorine can significantly alter the biological properties of a molecule. mdpi.com

One common method for preparing difluorinated synthons is the deoxofluorination of a corresponding aldehyde or ketone using reagents like diethylaminosulfur trifluoride (DAST). For example, δ,δ-difluoronorvaline has been synthesized via deoxofluorination of the corresponding aldehyde. rsc.org Another approach involves the oxidative desulfurization-fluorination of suitable thioether precursors. rsc.org The activation of C-F bonds in trifluoromethylaromatic compounds has also been explored as a route to difluoromethyl compounds. researchgate.net

Asymmetric Synthesis of Chiral Amino Alcohol Fragments

Chiral amino alcohols are valuable building blocks in organic synthesis and are present in many natural products and pharmaceuticals. acs.orgfrontiersin.org Numerous methods have been developed for their asymmetric synthesis.

These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome. nih.gov For example, the Sharpless asymmetric aminohydroxylation allows for the direct conversion of alkenes to chiral amino alcohols. acs.org Another approach involves the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by enolate oxidation. rsc.org The use of chiral N-tert-butanesulfinyl imines in reactions with homoenolates derived from cyclopropanols provides a stereoselective route to vicinal amino alcohols. nih.gov

The development of efficient synthetic routes to diverse arrays of amino alcohol-derived chiral fragments is an active area of research, with applications in fragment-based drug discovery. nih.gov

Synthesis of Substituted Oxan-4-one and Oxan-4-ol Derivatives

The synthesis of the core oxane (tetrahydropyran) ring system is a foundational step. Substituted oxan-4-ones serve as crucial precursors, which can then be converted to the corresponding oxan-4-ols. A common and effective method for the synthesis of substituted tetrahydropyran-4-ones is the condensation of a ketone with an aldehyde. For instance, the reaction of acetone (B3395972) with formaldehyde (B43269) in the presence of a base like potassium carbonate can yield 3,5-disubstituted tetrahydropyran-4-one derivatives. This approach allows for the introduction of various substituents on the heterocyclic ring, which can be essential for modulating the properties of the final molecule.

Another strategy involves the cyclization of acyclic precursors. For example, 1,5-dihalopentan-3-ones can be cyclized under acidic conditions to afford the tetrahydropyran-4-one core. The choice of starting materials and reaction conditions can be tailored to achieve specific substitution patterns on the oxane ring. Once the oxan-4-one is obtained, it can be readily transformed into the corresponding oxan-4-ol through reduction of the ketone or, more relevantly for the target molecule, through the nucleophilic addition of a difluoroethyl group to the carbonyl carbon.

Forward Synthesis Strategies

The forward synthesis of this compound from the oxan-4-one precursor involves two critical transformations: the introduction of the 1,1-difluoroethyl group and the stereoselective construction of the amino alcohol moiety.

Methods for Difluorination and Fluoroalkylation

The incorporation of the gem-difluoro motif is a key challenge in fluorination chemistry. This structural element can significantly influence the physicochemical and biological properties of a molecule. Several strategies have been developed for this purpose, broadly categorized into nucleophilic and electrophilic methods, with recent advances in photoredox catalysis offering new avenues.

Nucleophilic fluorination is a widely used strategy for converting carbonyl compounds into gem-difluoroalkanes. This transformation is typically achieved using reagents that can replace the two C-O bonds of a ketone with C-F bonds. Common reagents for this deoxofluorination reaction include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues, such as Deoxo-Fluor. These reagents are effective for a broad range of substrates but can be sensitive to moisture and require careful handling.

Hydrogen fluoride (B91410) (HF) based reagents, often complexed with amines or other bases to improve handling and selectivity, are also powerful tools for gem-difluorination. acs.org Reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) and complexes of HF with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can achieve efficient dihydrofluorination of alkynes and other precursors. acs.org The choice of reagent and conditions is critical to avoid side reactions, such as elimination, and to achieve high yields of the desired gem-difluoro product. acs.org

Table 1: Common Nucleophilic Deoxofluorination Reagents

| Reagent Name | Abbreviation | Typical Substrate | Key Features |

|---|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Ketones, Aldehydes | Widely used, effective but thermally sensitive. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Ketones, Aldehydes | More thermally stable alternative to DAST. |

| Triethylamine Trihydrofluoride | Et₃N·3HF | Carbonyls, Alkynes | Readily available, less hazardous than pure HF. acs.org |

Electrophilic fluorinating reagents deliver a formal "F⁺" equivalent to a nucleophilic carbon center. While direct gem-difluorination of a neutral alkane C-H bond is challenging, these reagents are highly effective for fluorinating electron-rich species like enolates or silyl (B83357) enol ethers. A precursor ketone, such as oxan-4-one, can be converted to its enolate, which can then be sequentially fluorinated twice using an electrophilic fluorine source.

Widely used electrophilic reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). chinesechemsoc.org These reagents are typically crystalline, bench-stable solids, making them easier to handle than many gaseous or highly corrosive nucleophilic fluorine sources. chinesechemsoc.org The reaction conditions often involve a base to generate the nucleophilic enolate in situ, followed by the addition of the electrophilic fluorinating agent. The stepwise nature of this approach allows for the potential isolation of the monofluorinated intermediate if desired.

Table 2: Common Electrophilic Fluorination Reagents

| Reagent Name | Abbreviation | Typical Substrate | Key Features |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Enolates, Silyl Enol Ethers | Crystalline solid, good reactivity. chinesechemsoc.org |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Enolates, Electron-rich Aromatics | Highly reactive, crystalline solid. chinesechemsoc.org |

Recent advancements in synthetic methodology have seen the emergence of organophotoredox catalysis as a powerful tool for forming C-F bonds under mild conditions. nih.govacs.org This approach utilizes visible light to excite an organic photocatalyst, which can then engage in single-electron transfer (SET) processes to generate radical intermediates. nih.gov For C(sp³)-F bond formation, this can involve the generation of a carbon-centered radical from a suitable precursor (e.g., a carboxylic acid or an alkyl halide), which is then trapped by a fluorine radical source.

Alternatively, photoredox catalysis can be employed for C-F bond activation, allowing for the defluorinative functionalization of readily available polyfluorinated starting materials. nih.govacs.org For instance, a trifluoromethyl group could be selectively reduced to a difluoromethyl radical, which can then be functionalized. researchgate.net Catalysts such as Eosin Y, a common organic dye, have been shown to be effective in these transformations, offering a less toxic and more sustainable alternative to transition-metal-based photocatalysts. researchgate.net This strategy represents a cutting-edge approach to constructing the difluoroethyl moiety. digitellinc.com

Stereoselective Construction of the Amino Alcohol Moiety

The target molecule contains two adjacent stereocenters: the tertiary alcohol at C4 of the oxane ring and the carbon bearing the amino group. The relative and absolute configuration of these centers is critical. Stereoselective synthesis aims to control this three-dimensional arrangement.

A powerful strategy for achieving this is through the use of chiral auxiliaries or catalysts. For instance, the addition of a difluoromethyl nucleophile to an imine derived from the oxan-4-one precursor can be controlled using a chiral sulfinyl group attached to the imine nitrogen. N-tert-butylsulfinyl imines are well-established for directing the stereoselective addition of nucleophiles, leading to the formation of chiral amines with high diastereomeric excess. Subsequent removal of the sulfinyl auxiliary reveals the free amine.

Another approach involves multicomponent reactions. A one-step, three-component reaction between an aldehyde, an amine, and an organoboronic acid has been developed for the stereoselective preparation of anti-α-(difluoromethyl)-β-amino alcohols. acs.orgnih.gov By starting with an optically active α,α-difluoroaldehyde, this method allows for the direct and highly controlled synthesis of the desired amino alcohol fragment. acs.orgnih.gov

Furthermore, asymmetric Reformatsky reactions using ethyl bromodifluoroacetate with imines, catalyzed by a chiral amino alcohol ligand, can produce α,α-difluoro-β-lactams with excellent enantioselectivity (up to >99% ee). rsc.org These lactams can then be opened to yield the corresponding β-amino ester, which can be further elaborated to the target amino alcohol. The choice of strategy depends on the desired stereochemical outcome and the availability of starting materials. These methods underscore the importance of asymmetric catalysis and chiral auxiliaries in modern organic synthesis for accessing enantiomerically pure and complex molecules. nih.govmdpi.com

Asymmetric Mannich Reactions and Derivatives

The Mannich reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of a nitrogen-containing functionality, making it highly suitable for the synthesis of β-amino carbonyl compounds and their derivatives. researchgate.net In the context of synthesizing the chiral 2-amino-1,1-difluoroethyl moiety, asymmetric Mannich-type reactions of fluorinated precursors are of paramount importance. nih.gov

Recent advancements have focused on the use of chiral catalysts, including both metal complexes and organocatalysts, to control the stereochemical outcome of the reaction. nih.gov For instance, the direct asymmetric Mannich reaction of α-fluoroketones with imines, catalyzed by zinc-ProPhenol complexes, has been shown to produce β-fluoroamines with high diastereo- and enantioselectivity. nih.govnih.gov This methodology allows for the construction of a tetrasubstituted carbon center bearing a fluorine atom. nih.govnih.gov While this example involves a single fluorine atom, the principles can be extended to gem-difluoro systems.

A significant challenge in these reactions is the generation of the difluoroenolate or its equivalent in a regio- and stereoselective manner. Scandium triflate has been shown to catalyze the Mukaiyama-Mannich reaction of difluoroenoxysilanes with unactivated ketimines, providing access to α,α-difluoro-β-amino ketones with a tetrasubstituted carbon center. rsc.org

Organocatalysis has also emerged as a powerful strategy. Proline and its derivatives have been successfully employed in direct, three-component asymmetric Mannich reactions, although the scope with fluorinated substrates can be limited. tohoku.ac.jptohoku.ac.jp The development of more specialized organocatalysts, such as those based on cinchona alkaloids or chiral phosphoric acids, has expanded the utility of asymmetric Mannich reactions for the synthesis of complex, fluorinated amines. researchgate.net

Below is a table summarizing representative catalytic systems used in asymmetric Mannich reactions of fluorinated carbonyl compounds.

| Catalyst System | Fluorinated Substrate | Imine/Amine Component | Selectivity (dr, ee) |

| Zn-ProPhenol | α-Fluoroketones | N-PMP-protected α-imino esters | up to >20:1 dr, 99% ee nih.gov |

| Sc(OTf)₃ | Difluoroenoxysilanes | Unactivated ketimines | Not reported |

| Chiral Copper Complex | 2-Fluoroindanone | Ketimine | >99:1 dr, 89-99% ee researchgate.net |

Reductive Amination and Chiral Auxiliary Approaches

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This process typically involves the in-situ formation of an imine or enamine from a ketone or aldehyde and an amine, followed by reduction with a suitable hydride reagent. harvard.edu For the synthesis of the chiral 2-amino-1,1-difluoroethyl group, the asymmetric reductive amination of a corresponding 1,1-difluoro-2-ketone precursor is a key strategy. The stereoselectivity can be induced by a chiral catalyst or by employing a chiral amine source that can be later cleaved.

A biomimetic approach to the reductive amination of fluorinated aldehydes and ketones has been reported, involving an azomethine-azomethine isomerization. nih.gov This method highlights the unique reactivity of fluorinated imines. The choice of reducing agent is crucial for the success of reductive aminations, with reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for imines over carbonyls. harvard.edunih.gov

Chiral auxiliary-based methods offer a reliable way to control stereochemistry during the formation of the amino group. nih.gov In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of fluorinated amino acids, chiral auxiliaries derived from compounds like pseudoephedrine or Evans oxazolidinones have been successfully employed. These auxiliaries control the facial selectivity of enolate alkylation or other bond-forming reactions. While specific examples for the title compound are not detailed in the literature, the general principles are well-established for the synthesis of α- and β-amino acids. nih.gov

Enzymatic and Biocatalytic Routes to Chiral Amino Alcohols

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. whiterose.ac.uk Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of the chiral 2-amino-1,1-difluoroethyl moiety, two main enzymatic strategies are particularly relevant: the use of transaminases and the kinetic resolution by lipases.

Transaminases (TAs), also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule to a ketone substrate. acsgcipr.org This method has been successfully applied to the asymmetric synthesis of β,β-difluoroamines from the corresponding α,α-difluorinated ketones with excellent enantiomeric excess (>99%) and high yields. nih.gov ω-Transaminases, in particular, have been shown to be effective for the bioconversion of bulky ketones into chiral amines. mdpi.com However, it has also been noted that transaminases can exhibit a promiscuous hydrodefluorinase activity with α-fluoroketones, leading to defluorinated products, which could be a competing pathway. whiterose.ac.ukresearchgate.net

Lipases are another class of enzymes widely used for the synthesis of chiral molecules, primarily through the kinetic resolution of racemic alcohols or esters. jocpr.com In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two enantiomers. mdpi.comnih.gov This strategy could be applied to a racemic precursor of this compound, or an earlier intermediate containing a racemic difluoroamino alcohol moiety. Lipase-catalyzed hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides has been demonstrated to provide both the unreacted ester and the product amino acid with excellent enantiomeric excess (≥99%). semanticscholar.org

| Enzyme Class | Substrate Type | Transformation | Key Advantage |

| Transaminase | α,α-Difluoroketone | Asymmetric amination | Direct formation of chiral amine, high ee nih.gov |

| Lipase | Racemic difluoroamino ester/alcohol | Kinetic resolution | High ee for both enantiomers jocpr.comsemanticscholar.org |

Formation of the Oxane Ring System

The tetrahydropyran (B127337) (oxane) ring is a common motif in many natural products and biologically active molecules. mdpi.com Its synthesis can be achieved through various cyclization strategies.

Ring-Closing Metathesis in Oxane Synthesis

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic structures, including oxygen heterocycles. wikipedia.org The reaction utilizes ruthenium or molybdenum-based catalysts to form a new double bond within a molecule from two existing terminal alkenes, with the concomitant release of a small volatile alkene like ethylene (B1197577). wikipedia.org For the synthesis of an oxane ring, a diene precursor containing an ether linkage at the appropriate position would be required.

While RCM typically produces an unsaturated ring, the resulting double bond can be readily hydrogenated to afford the saturated oxane system. The power of RCM lies in its high functional group tolerance and its ability to form rings of various sizes, including medium and large rings that are often challenging to construct via other methods. thieme-connect.de The synthesis of substituted dihydropyrans via RCM has been demonstrated, showcasing the feasibility of this approach. beilstein-journals.org However, the efficiency of RCM can be sensitive to steric hindrance around the reacting double bonds, and the synthesis of tetrasubstituted alkenes via RCM can be challenging. nih.gov

Convergent and Linear Synthetic Pathways to the Title Compound

The synthesis of a complex target molecule like this compound can be approached through either a linear or a convergent strategy.

A convergent synthesis , in contrast, involves the independent synthesis of two or more complex fragments of the target molecule, which are then coupled together in the later stages of the synthesis. nih.gov For the title compound, a convergent approach would involve the separate synthesis of two key building blocks:

A chiral precursor for the 2-amino-1,1-difluoroethyl moiety.

A suitable oxane-based fragment with a reactive handle for coupling.

Chemical Transformations and Reactivity Profiles of 4 2 Amino 1,1 Difluoroethyl Oxan 4 Ol Derivatives

Reactivity of the Amino Group

The primary amino group in 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol serves as a key site for nucleophilic reactions, allowing for a variety of chemical modifications.

N-Alkylation and Acylation Reactions

The nitrogen atom of the primary amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. google.comrug.nl The "hydrogen borrowing" catalytic strategy also presents a viable, atom-economical method for N-alkylation using alcohols. rug.nl

N-acylation, the reaction of the amino group with acylating agents such as acyl chlorides or anhydrides, proceeds readily to form the corresponding amides. These reactions are fundamental in peptide synthesis and for the introduction of various functional groups.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination), Alcohols (hydrogen borrowing) | Secondary or Tertiary Amines |

| N-Acylation | Acyl chlorides, Anhydrides | Amides |

Derivatization for Chiral Auxiliaries or Ligands

Given the presence of a stereocenter at the carbon bearing the amino and difluoroethyl groups, derivatives of this compound have the potential to be utilized as chiral auxiliaries or ligands in asymmetric synthesis. The amino group can be derivatized to form chiral amides or imines. nih.gov For instance, reaction with chiral acyl chlorides can yield diastereomeric amides, which can direct stereoselective transformations on other parts of a molecule. Similarly, condensation with chiral aldehydes or ketones can produce chiral Schiff bases, which can act as ligands for metal catalysts in asymmetric reactions. researchgate.net

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group is another key reactive site in the molecule, although its reactivity is influenced by steric hindrance.

Etherification and Esterification

Etherification of the tertiary hydroxyl group can be challenging due to steric hindrance. However, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocation can then be trapped by an alcohol to form an ether, following an SN1-type mechanism. youtube.comyoutube.comyoutube.com

Esterification of sterically hindered tertiary alcohols is also known to be difficult. google.comresearchgate.net Standard Fischer esterification conditions are often ineffective. However, the use of more reactive acylating agents, such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base, can facilitate the formation of esters. acs.org

| Reaction Type | Reagents | Key Considerations |

| Etherification | Alcohols, Acid catalyst | SN1 mechanism via tertiary carbocation. youtube.comyoutube.comyoutube.com |

| Esterification | Acyl chlorides, Anhydrides | Steric hindrance necessitates reactive acylating agents. researchgate.netacs.org |

Oxidation and Deoxyfluorination Reactions

Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached. byjus.comstudymind.co.uklibretexts.orglibretexts.org Therefore, oxidation of the tertiary alcohol in this compound would require harsh conditions that would likely lead to the cleavage of carbon-carbon bonds.

Deoxyfluorination, the replacement of a hydroxyl group with a fluorine atom, is a synthetically useful transformation. For tertiary alcohols, reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® can be employed, although these reactions can be complicated by elimination side reactions. nih.govthieme-connect.comnih.gov More recent methods utilizing reagents like PhenoFluor™ or photoredox catalysis with Selectfluor® offer milder conditions and may provide a more efficient route to the corresponding tertiary fluoride (B91410). nih.govscientificupdate.com

Reactivity of the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group significantly influences the electronic properties and reactivity of the molecule. The two fluorine atoms are strongly electron-withdrawing, which can impact the acidity of nearby protons and the stability of adjacent carbocations.

Reactions at the Difluoromethyl Carbon

The difluoromethyl group (CHF₂) in derivatives of this compound presents a site for various chemical transformations. The acidity of the hydrogen atom on the difluoromethyl carbon is enhanced by the two electron-withdrawing fluorine atoms, allowing for deprotonation with a suitable base to form a difluoro-stabilized carbanion. However, the presence of the adjacent tertiary hydroxyl group and the distal amino group can influence this reactivity.

Deprotonation and Subsequent Electrophilic Quenching:

The generation of a carbanion at the difluoromethyl carbon opens pathways for the formation of new carbon-carbon or carbon-heteroatom bonds. Strong bases such as lithium diisopropylamide (LDA) or n-butyllithium are typically employed for the deprotonation of difluoromethyl groups. In the context of this compound derivatives, prior protection of the hydroxyl and amino functionalities is likely necessary to prevent interference with the desired deprotonation.

Once the carbanion is formed, it can react with a variety of electrophiles. For instance, alkylation with alkyl halides would lead to chain extension at the difluoromethyl position. Reaction with carbonyl compounds, such as aldehydes and ketones, would result in the formation of β-hydroxy-α,α-difluoro compounds.

Table 1: Potential Reactions at the Difluoromethyl Carbon

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | Chain-extended difluoro compound |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | β-Hydroxy-α,α-difluoro alcohol |

| Ketone | Acetone (B3395972) ((CH₃)₂CO) | β-Hydroxy-α,α-difluoro alcohol |

| Silyl (B83357) Halide | Trimethylsilyl Chloride ((CH₃)₃SiCl) | Silylated difluoro compound |

It is important to consider the potential for intramolecular reactions. For example, if the amino group is not appropriately protected, the generated carbanion could potentially displace a leaving group on the nitrogen, leading to cyclization. The proximity of the tertiary hydroxyl group could also influence the stability and reactivity of the carbanion through coordination with the lithium counterion.

Potential for Further Fluorine Functionalization

The conversion of the difluoromethyl group to a trifluoromethyl group represents a significant increase in the fluorine content of the molecule, which can have profound effects on its biological properties. This transformation is challenging but can be conceptually approached through electrophilic fluorination.

Electrophilic Fluorination:

Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), are designed to deliver a formal "F⁺" equivalent. wikipedia.org The reaction would likely proceed via the deprotonation of the difluoromethyl group to generate a carbanion, which then attacks the electrophilic fluorine source.

The success of this reaction would be highly dependent on the reaction conditions and the nature of the substrate. The electron-withdrawing nature of the two existing fluorine atoms makes the difluoromethyl proton more acidic but also destabilizes the resulting carbanion, making it a soft nucleophile. The choice of base and fluorinating agent would be critical to achieve the desired transformation without side reactions.

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, commercially available |

| N-Fluorobenzenesulfonimide | NFSI | Milder reagent, good for sensitive substrates |

Potential challenges include the aforementioned interference from the hydroxyl and amino groups, which may also react with the electrophilic fluorinating agent. Furthermore, the stability of the difluoro carbanion is a concern, as β-elimination of fluoride is a possible side reaction.

Reactions of the Oxane Ring System

Stereoselective Transformations of the Tetrahydropyran (B127337) Core

The tetrahydropyran ring in this compound possesses a chiral center at the C4 position, which can direct the stereochemical outcome of subsequent transformations on the ring. The bulky and electronically distinct substituent at C4 is expected to exert significant steric and electronic influence on the facial selectivity of reactions.

Diastereoselective Reductions and Oxidations:

For derivatives where the C4-hydroxyl group is oxidized to a ketone, stereoselective reduction can provide access to diastereomerically enriched or pure alcohols. The choice of reducing agent will be crucial in controlling the stereochemical outcome. Bulky reducing agents, such as L-Selectride®, would be expected to approach from the less sterically hindered face of the ketone, leading to the formation of one diastereomer preferentially.

Conversely, stereoselective oxidation of one of the methylene (B1212753) groups on the tetrahydropyran ring, for instance at C2 or C6, could be achieved using modern C-H activation/oxidation methodologies. The directing effect of the C4-hydroxyl and the amino group would need to be carefully considered to predict the regioselectivity and stereoselectivity of such a reaction.

Table 3: Stereoselective Transformations of the Tetrahydropyran Core

| Transformation | Reagent/Catalyst Example | Expected Outcome | Stereochemical Influence |

| Reduction of 4-oxo derivative | L-Selectride® | Diastereoselective formation of 4-hydroxy derivative | Steric hindrance from the C4-substituent |

| Oxidation of C-H bond | Ru- or Rh-based catalysts | Regio- and diastereoselective hydroxylation | Directing effect of existing functional groups |

| Epoxidation of a double bond (if present) | m-CPBA | Diastereoselective epoxidation | Steric and electronic guidance from C4-substituent |

The conformational preference of the tetrahydropyran ring, which will be influenced by the nature of the substituents, will play a critical role in determining the stereochemical outcome of these reactions. Computational modeling could be a valuable tool to predict the most stable conformation and, consequently, the likely trajectory of reagent approach.

Mechanistic Studies of Key Synthetic Steps and Transformations

Elucidation of Fluorination Reaction Mechanisms

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The geminal difluoroethyl moiety in the target molecule requires specific and controlled fluorination methods.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild conditions. nih.govscientificupdate.com This methodology often involves a Single Electron Transfer (SET) process to generate radical intermediates. dntb.gov.uayoutube.com In the context of synthesizing difluoroalkyl compounds, a photocatalyst, upon excitation by visible light, can engage in either an oxidative or reductive quenching cycle. nih.gov

For instance, in a deoxyfluorination reaction of an alcohol precursor using an electrophilic fluorine source like Selectfluor®, an iridium-based photocatalyst can initiate the process. scientificupdate.comnih.gov Upon light absorption, the excited photocatalyst ([Ir(III)]*) becomes a potent reductant. It can reduce Selectfluor® via a SET process, generating an Ir(IV) species and a radical cation. scientificupdate.com This highly oxidizing Ir(IV) complex can then react with an activated alcohol, leading to the formation of an alkyl radical. This radical can subsequently be trapped by a fluorine source to yield the desired fluoroalkane. scientificupdate.com

The general mechanism can be outlined as follows:

Excitation: The photocatalyst (PC) absorbs a photon to reach its excited state (PC*).

SET Quenching: The excited photocatalyst is quenched by an electron acceptor or donor. In an oxidative quenching cycle, the PC* donates an electron to a reagent (e.g., a difluoroalkylating agent), generating a radical anion and the oxidized photocatalyst (PC+). nih.gov

Radical Formation: The radical anion can fragment to produce a difluoromethyl radical (•CF2R).

Substrate Addition: The •CF2R radical adds to a suitable precursor of the oxane ring.

Catalyst Regeneration: The oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle. nih.gov

Control experiments often confirm the involvement of a SET pathway in these transformations. rsc.org The redox potentials of the photocatalyst and the difluoroalkylating reagent are critical factors in designing an effective photocatalytic system. nih.gov

Table 1: Key Steps in a Generic Photoredox Catalytic Cycle for Difluoroalkylation

| Step | Process | Description |

| 1 | Photoexcitation | A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light to form a long-lived excited state. |

| 2 | Single Electron Transfer (SET) | The excited photocatalyst transfers an electron to or from a difluoroalkylating reagent, initiating a radical cascade. nih.govscientificupdate.com |

| 3 | Radical Generation | A difluoroalkyl radical is generated from the reagent. nih.gov |

| 4 | Radical Reaction | The difluoroalkyl radical reacts with the organic substrate to form a new C-C bond. |

| 5 | Catalyst Regeneration | The photocatalyst returns to its ground state through a final electron transfer step, allowing the cycle to repeat. nih.gov |

Nucleophilic fluorination is a fundamental method for introducing fluorine, typically involving the displacement of a leaving group by a fluoride (B91410) ion. numberanalytics.com This process can occur via either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) pathway, depending on the substrate structure and reaction conditions. numberanalytics.com

In the synthesis of compounds like 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol, a precursor alcohol could be activated to install a good leaving group (e.g., tosylate, mesylate). Subsequent reaction with a nucleophilic fluoride source, such as potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium (B224687) fluoride (TBAF), would introduce the fluorine atom. acsgcipr.org

SN2 Pathway: This pathway is a single, concerted step where the fluoride nucleophile attacks the carbon center from the backside of the leaving group, resulting in an inversion of stereochemistry. numberanalytics.com This mechanism is favored for primary and secondary substrates. numberanalytics.com The use of polar aprotic solvents like acetonitrile (B52724) or DMSO can enhance the nucleophilicity of the fluoride ion. acsgcipr.org

SN1 Pathway: For tertiary substrates, like a precursor to the oxan-4-ol moiety, the SN1 pathway may become competitive. numberanalytics.com This two-step process involves the initial departure of the leaving group to form a carbocation intermediate, which is then attacked by the fluoride ion. numberanalytics.com This pathway often leads to a racemic mixture of products unless the carbocation is stabilized or influenced by chiral elements in the molecule.

The choice of fluorinating agent is critical. Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are common for deoxyfluorination of alcohols, proceeding through the activation of the hydroxyl group. researchgate.net Newer reagents like PyFluor and AlkylFluor have been developed to improve safety and handling. scientificupdate.comorganic-chemistry.org

Deoxyfluorination of alcohols, particularly tertiary alcohols, often proceeds through mechanisms involving carbocationic intermediates. nih.govnih.gov Reagents like Deoxo-Fluor can convert a hydroxyl group into a good leaving group. researchgate.net Subsequent departure of this group generates a carbocation at the tertiary center.

The stability of this carbocation is key to the reaction's success. The oxane ring itself can influence the stability and reactivity of the intermediate. The fluoride ion, which is a relatively weak nucleophile, then attacks the carbocation to form the C-F bond. nih.gov

A significant challenge in reactions involving carbocationic intermediates is the potential for competing elimination reactions (E1), which would lead to the formation of an alkene byproduct. nih.gov The reaction conditions, including solvent and temperature, must be carefully controlled to favor the substitution pathway over elimination. For instance, the deoxyfluorination of tertiary alcohols can be challenging due to the propensity for elimination side reactions. nih.gov However, certain methods, including photoredox catalysis, have shown improved efficiency for these challenging substrates by proceeding through radical, rather than purely cationic, pathways, thus suppressing elimination. nih.gov

Mechanisms of Stereoselective C-C and C-N Bond Formations

The creation of the chiral centers in this compound, specifically the carbon bearing the amino group, requires stereoselective bond-forming reactions.

Organocatalysis, the use of small organic molecules as catalysts, provides a powerful platform for asymmetric synthesis. L-proline and its derivatives are highly effective catalysts for various enantioselective transformations, including α-amination reactions for forming C-N bonds. nih.gov

The mechanism of proline-catalyzed α-amination of a carbonyl compound (a potential precursor to the aminoethyl side chain) generally involves the formation of an enamine intermediate. pnas.orglibretexts.org

Enamine Formation: Proline reacts with a ketone or aldehyde substrate to form a nucleophilic enamine intermediate. pnas.orglibretexts.org

Nucleophilic Attack: The enamine attacks an electrophilic nitrogen source, such as a dialkyl azodicarboxylate (e.g., DEAD or DIAD), to form a new C-N bond. nih.govlibretexts.org

Hydrolysis: The resulting intermediate is hydrolyzed to release the α-aminated product and regenerate the proline catalyst. libretexts.org

The stereochemical outcome of the reaction is determined during the C-N bond-forming step, where the chiral proline catalyst directs the approach of the electrophile to one face of the enamine. libretexts.org

The high degree of stereoselectivity observed in many organocatalytic reactions is rationalized by analyzing the structure and stability of the transition states. For proline-catalyzed reactions, several transition state models have been proposed to explain the origin of asymmetric induction. acs.org

In the case of α-amination, the widely accepted model involves a transition state where the carboxylic acid group of the proline catalyst plays a crucial role. researchgate.net It can act as a hydrogen bond donor, activating the electrophilic nitrogen source and orienting it for a stereoselective attack by the enamine. acs.org

The preferred transition state minimizes steric interactions. For example, in the reaction of an enamine with an azodicarboxylate, the electrophile is proposed to approach from the face opposite to the bulky substituent on the proline ring, leading to the observed enantiomer. libretexts.org Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to compare the energies of different possible transition states and to refine these mechanistic models, providing a deeper understanding of the factors controlling stereoselectivity. nih.govacs.org

Mechanistic Insights into Ring-Closing Metathesis for Oxane Formation

The formation of the oxane ring, a core structural feature of this compound, is efficiently achieved through Ring-Closing Metathesis (RCM). This reaction has become a powerful and widely adopted method in organic synthesis for constructing unsaturated rings, including oxygen heterocycles like oxanes (tetrahydropyrans). wikipedia.orgnih.gov The mechanistic understanding of this transformation is largely based on the model first proposed by Yves Chauvin, for which he, along with Robert H. Grubbs and Richard R. Schrock, was awarded the Nobel Prize in Chemistry in 2005. wikipedia.org

The generally accepted mechanism for RCM proceeds through a series of metallacyclobutane intermediates. organic-chemistry.orgmedwinpublishers.com The entire process is a catalytic cycle, with ruthenium-based complexes, such as the Grubbs catalysts, being particularly effective due to their high reactivity and tolerance for a wide range of functional groups, including the ethers and alcohols present in oxane precursors. wikipedia.orgharvard.edu

The catalytic cycle can be broken down into two main phases: initiation and propagation.

Initiation: The process begins with the reaction of a precatalyst, for example, a Grubbs First Generation catalyst, with the diene substrate. A phosphine (B1218219) ligand dissociates from the 16-electron ruthenium complex, allowing one of the terminal alkene moieties of the substrate to coordinate to the metal center. harvard.edu This is followed by a [2+2] cycloaddition between the ruthenium alkylidene and the coordinated alkene, forming a four-membered metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org This intermediate then undergoes a retro-[2+2] cycloaddition (or cycloreversion), releasing a new, non-substrate alkylidene and forming a new ruthenium carbene that is now covalently bonded to the substrate molecule. libretexts.org This new complex is the active catalyst that enters the main propagation cycle.

Propagation:

Intramolecular Coordination: The second terminal alkene on the same molecule now coordinates to the ruthenium center of the active catalyst.

Intramolecular [2+2] Cycloaddition: The coordinated alkene undergoes an intramolecular [2+2] cycloaddition with the ruthenium carbene. This key step forms a bicyclic metallacyclobutane intermediate. wikipedia.orglibretexts.org

Cycloreversion: This intermediate undergoes a final retro-[2+2] cycloaddition. This step is productive, leading to the formation of the desired cyclic alkene (the oxane ring) and a ruthenium methylidene complex ([Ru]=CH₂). wikipedia.orglibretexts.org

Catalyst Regeneration: The ruthenium methylidene species is now free to react with another molecule of the diene substrate, re-entering the catalytic cycle at the initiation phase to generate the active catalyst once more. wikipedia.org

A crucial thermodynamic driving force for the RCM of terminal dienes is the formation of a small, volatile byproduct, typically ethylene (B1197577). harvard.eduuwindsor.ca The continuous removal of ethylene gas from the reaction mixture shifts the equilibrium towards the products, ensuring a high yield of the cyclic compound. organic-chemistry.orguwindsor.ca The synthesis of five-, six-, and seven-membered rings, including oxygen heterocycles, is generally efficient via this method. wikipedia.orgharvard.edu

The choice of catalyst can significantly impact the reaction's efficiency and selectivity. Second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, often exhibit higher activity and stability. harvard.edu The table below summarizes representative data on the efficacy of different Grubbs catalysts in the formation of six-membered oxygen heterocycles (dihydropyrans), which are structurally related to the oxane core.

| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Grubbs 1st Gen. | Diallyl ether derivative | 2-5 | Dichloromethane | 40 | >90 | wikipedia.orgharvard.edu |

| Grubbs 2nd Gen. | Diallyl ether derivative | 1-2 | Dichloromethane | 25-40 | >95 | organic-chemistry.orgharvard.edu |

| Hoveyda-Grubbs 2nd Gen. | Functionalized diene | 1-5 | Toluene | 80 | ~92 | libretexts.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol in solution. By employing a combination of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton, carbon, and fluorine signals can be achieved.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the oxane ring (at C2, C3, C5, and C6) would typically appear in the aliphatic region. Due to the chair conformation of the ring, axial and equatorial protons would be chemically non-equivalent, leading to complex splitting patterns. The methylene (B1212753) protons (CH₂) of the aminoethyl group, adjacent to the difluoro carbon, are expected to resonate as a triplet due to coupling with the two equivalent fluorine atoms. The signals for the amine (NH₂) and hydroxyl (OH) protons are typically broad and their chemical shifts can vary with solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbons of the oxane ring would appear in the upfield region, with the carbons adjacent to the ring oxygen (C2 and C6) shifted further downfield. The quaternary carbon at C4, bonded to the hydroxyl group and the difluoroethyl side chain, would be identifiable by its characteristic chemical shift and lack of a signal in a DEPT-135 experiment. The difluorinated carbon (CF₂) would exhibit a triplet due to one-bond coupling with the two fluorine atoms, a key identifying feature.

¹⁹F NMR Spectroscopy: Given the presence of a CF₂ group, ¹⁹F NMR is a crucial tool. biophysics.orgnih.gov The two fluorine atoms are chemically equivalent and are expected to produce a single resonance. This signal would be split into a triplet by the two adjacent methylene protons (²JFH coupling), confirming the -CF₂-CH₂- connectivity. The chemical shift of this signal provides sensitive information about the local electronic environment of the fluorine atoms. biophysics.orgillinois.edu

A summary of the predicted NMR data is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| C2/C6 | 3.5 - 4.0 | 65 - 75 | N/A |

| C3/C5 | 1.5 - 2.0 | 30 - 40 | N/A |

| C4 | -OH | 70 - 80 (Quaternary) | N/A |

| -C F₂- | N/A | 115 - 125 (t) | -90 to -120 (t) |

| -C H₂-NH₂ | 3.0 - 3.5 (t) | 40 - 50 | N/A |

| -NH₂ | Variable (broad) | N/A | N/A |

| Note: This table presents hypothetical data based on typical chemical shifts for similar functional groups. Actual experimental values may vary. (t) = triplet. |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.comlibretexts.orgemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu It would show cross-peaks between adjacent protons on the oxane ring (e.g., H2 with H3, H5 with H6), establishing the ring's connectivity. A correlation between the CH₂ and NH₂ protons might also be observed, depending on the rate of proton exchange.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons, for instance, linking the proton signals of the C2/C6 methylenes to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu This is critical for connecting different spin systems and identifying quaternary carbons. Key expected correlations for this compound would include cross-peaks from the CH₂ protons to the quaternary C4 and the CF₂ carbon, definitively establishing the structure of the side chain and its attachment point to the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. NOESY is particularly powerful for determining stereochemistry and preferred conformations. For this molecule, NOESY could show correlations between axial and equatorial protons on the oxane ring, helping to confirm a chair conformation and the orientation of the difluoroethyl side chain (axial vs. equatorial). researchgate.net

| 2D NMR Experiment | Purpose | Expected Key Correlations |

| COSY | Identifies ¹H-¹H spin-spin coupling networks | Protons on C2↔C3; Protons on C5↔C6 |

| HSQC | Correlates protons to their directly attached carbons | C2/C6 protons ↔ C2/C6 carbons; C3/C5 protons ↔ C3/C5 carbons; CH₂ protons ↔ CH₂ carbon |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations | CH₂ protons ↔ C4 and CF₂; Oxane protons ↔ adjacent ring carbons |

| NOESY | Reveals through-space proximity of protons | Correlations between axial-axial, axial-equatorial, and equatorial-equatorial protons on the oxane ring |

| Note: This table summarizes the expected primary correlations for structural elucidation. |

The six-membered oxane ring is not static and can undergo conformational exchange, primarily through a chair-to-chair ring flip. Dynamic NMR studies, typically involving recording spectra at different temperatures (Variable Temperature NMR), can provide insight into these processes. doi.org

At room temperature, if the ring flip is fast on the NMR timescale, the signals for the axial and equatorial protons at a given position (e.g., C2) will be averaged, resulting in a single, potentially broad signal. As the temperature is lowered, the rate of this interconversion decreases. If the temperature is lowered sufficiently to reach the slow-exchange regime, separate, sharp signals for the distinct axial and equatorial protons would be observed. doi.org By analyzing the spectra at intermediate temperatures (the coalescence point), it is possible to calculate the activation energy barrier for the chair-flip process, providing valuable data on the molecule's conformational flexibility. doi.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule and investigating its fragmentation behavior. chromatographyonline.comnih.gov For this compound (formula C₇H₁₃F₂NO₂), HRMS would provide a highly accurate mass measurement of the protonated molecular ion ([M+H]⁺), which should match the theoretical exact mass, thus confirming the molecular formula.

Theoretical Exact Mass for C₇H₁₄F₂NO₂⁺ ([M+H]⁺): 182.0992

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and analyze the resulting product ions. This analysis helps to corroborate the proposed structure. The fragmentation of N-containing heterocyclic compounds can follow complex pathways. researchgate.netresearchgate.netglobethesis.com A plausible fragmentation pathway for this molecule might involve initial neutral losses such as water (H₂O) from the hydroxyl group, ammonia (B1221849) (NH₃) from the amino group, or cleavage of the C-C bond of the side chain.

| Fragment Ion Formula | Proposed Loss from [M+H]⁺ | Theoretical Exact Mass |

| C₇H₁₂F₂NO⁺ | H₂O | 164.0887 |

| C₇H₁₁F₂O₂⁺ | NH₃ | 165.0727 |

| C₅H₉O₂⁺ | C₂H₄F₂N | 101.0603 |

| C₂H₄F₂N⁺ | C₅H₉O₂ | 80.0308 |

| Note: This table presents plausible fragmentation ions and their calculated exact masses. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.govnih.gov

O-H and N-H Stretching: A broad absorption band in the IR spectrum between 3200-3500 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. In the same region, one or two sharper peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine group would be expected.

C-H Stretching: Aliphatic C-H stretching vibrations from the oxane ring and the ethyl group would appear in the 2850-3000 cm⁻¹ region.

C-O Stretching: Strong bands in the 1050-1200 cm⁻¹ region would be indicative of C-O stretching from the ether linkage in the oxane ring and the tertiary alcohol.

C-F Stretching: The carbon-fluorine bonds are expected to give rise to very strong and characteristic absorption bands in the fingerprint region of the IR spectrum, typically between 1000-1200 cm⁻¹. These bands are often among the most intense in the spectrum.

N-H Bending: The bending vibration (scissoring) of the primary amine group typically appears around 1600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3500 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium, Sharp (2 bands) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |

| N-H (Amine) | Bending | 1590 - 1650 | Medium to Strong |

| C-F | Stretching | 1000 - 1200 | Very Strong |

| C-O (Ether/Alcohol) | Stretching | 1050 - 1200 | Strong |

| Note: This table summarizes the expected characteristic vibrational frequencies. |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Absolute Stereochemistry

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. mdpi.com Provided that a suitable, high-quality crystal of this compound can be grown, this technique would provide an unambiguous solid-state structure.

The analysis would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. It would confirm the chair conformation of the oxane ring and definitively establish the orientation (axial or equatorial) of the 4-hydroxyl and 4-(2-amino-1,1-difluoroethyl) substituents. Furthermore, the analysis would reveal the details of the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the hydroxyl and amino groups with neighboring molecules. If the synthesis results in a chiral compound and the crystallization is performed on a resolved enantiomer, X-ray diffraction can also be used to determine the absolute stereochemistry.

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal lattice |

| Space Group | Symmetry of the crystal |

| Atomic Coordinates | Precise 3D position of every non-hydrogen atom |

| Bond Lengths & Angles | Exact geometric parameters of the molecule |

| Torsion Angles | Conformation of the oxane ring and side chain |

| Hydrogen Bonding | Details of intermolecular interactions in the solid state |

| Absolute Stereochemistry | Unambiguous assignment of chirality (if applicable) |

| Note: This table outlines the key structural information obtained from a single-crystal X-ray diffraction study. |

Future Research Perspectives and Emerging Challenges in the Synthesis of Complex Fluorinated Heterocycles

Development of Highly Enantioselective and Diastereoselective Syntheses

A paramount challenge in the synthesis of molecules like 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol, which contains a stereocenter at the C4 position of the oxane ring, is the control of stereochemistry. The development of highly enantioselective and diastereoselective methods is crucial for producing single-enantiomer drugs, as different stereoisomers can exhibit varied pharmacological activities. nih.gov

Future research will likely focus on the application of chiral catalysts to control the formation of the stereocenter during the synthesis of the oxane ring or during the introduction of the difluoroethylamino side chain. mdpi.comresearchgate.net For instance, asymmetric hydrogenation or the use of chiral auxiliaries could be explored to establish the desired stereochemistry. researchgate.net The diastereoselective synthesis of trifluoromethylated 1,3-dioxanes through intramolecular oxa-Michael reactions provides a precedent for achieving high levels of stereocontrol in related heterocyclic systems. researchgate.net

Table 1: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Application to this compound |

|---|---|---|

| Chiral Catalysis | Utilization of chiral transition metal complexes or organocatalysts to induce enantioselectivity in key bond-forming reactions. mdpi.com | Asymmetric synthesis of the oxane ring or stereoselective addition of the side chain. |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction. researchgate.net | Guiding the formation of the C4 stereocenter. |

| Enzymatic Resolutions | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | Separation of enantiomers of a synthetic intermediate. |

| Diastereoselective Radical Cyclization | Intramolecular cyclization of a chiral precursor to form the heterocyclic ring with controlled stereochemistry. nih.gov | Formation of the oxane ring from an acyclic precursor. |

Advancements in C-F Bond Activation and Functionalization Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. rhhz.net For a molecule like this compound, which contains a gem-difluoroethyl group, the ability to selectively functionalize one of the C-F bonds could open avenues for further molecular diversification. rsc.org

Recent progress in photoredox catalysis and the use of transition metals has enabled the activation of C-F bonds in trifluoromethyl and difluoromethyl groups. rhhz.netrsc.orgnih.gov These methods often involve single-electron transfer (SET) processes to generate radical intermediates that can undergo further reactions. rsc.org Future research will likely focus on developing milder and more selective methods for C-F bond activation, potentially allowing for the late-stage functionalization of complex fluorinated heterocycles. rsc.orgrsc.org The development of strategies for the selective cleavage of a single C(sp³)–F bond in a CF₂H group would be particularly valuable. nih.gov

Application of Flow Chemistry and Automated Synthesis for Scalability

The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including safety, reproducibility, and scalability. Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processes, such as improved heat and mass transfer, enhanced safety, and the potential for automation. durham.ac.ukrsc.org

For the synthesis of complex molecules like this compound, flow chemistry could enable the safe handling of hazardous reagents and intermediates, as well as facilitate the optimization of reaction conditions through automated systems. durham.ac.ukrsc.orgacs.org The application of flow chemistry has been successfully demonstrated for the synthesis of various fluorinated heterocycles and for the introduction of trifluoromethyl groups. durham.ac.ukacs.org The integration of in-line monitoring techniques can provide real-time data for process control and optimization. durham.ac.uk The automated synthesis of radiopharmaceuticals, such as those labeled with fluorine-18, highlights the potential for automation in the production of fluorinated compounds for clinical applications. nih.govresearchgate.net

Table 2: Advantages of Flow Chemistry in Fluorinated Heterocycle Synthesis

| Advantage | Description | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Safety | Small reactor volumes and better temperature control minimize risks associated with exothermic reactions or hazardous reagents. eurekalert.orgsciencedaily.com | Safe handling of fluorinating agents and potentially unstable intermediates. |

| Improved Efficiency | Superior heat and mass transfer lead to faster reaction times and higher yields. rsc.org | Increased productivity and reduced waste. |

| Scalability | Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel. | Facilitates the transition from laboratory to industrial production. |

| Automation | Integration with automated systems allows for precise control of reaction parameters and high-throughput screening of conditions. durham.ac.uknih.gov | Rapid optimization of the synthetic route. |

Novel Catalytic Systems for Efficient Transformations

The development of novel and efficient catalytic systems is central to advancing the synthesis of complex fluorinated molecules. nih.gov Transition metal catalysis, photoredox catalysis, and organocatalysis have all emerged as powerful tools for the formation of C-F and C-C bonds in fluorinated compounds. mdpi.comnih.govnih.gov

Future research will likely focus on the discovery of new catalysts that can effect challenging transformations under mild conditions with high selectivity. nih.gov For the synthesis of this compound, this could include catalysts for the efficient introduction of the difluoroethylamino moiety or for the construction of the oxane ring. nih.gov Visible-light photoredox catalysis has shown great promise for the generation of difluoroalkyl radicals from readily available precursors, which can then be incorporated into various organic substrates. nih.govacs.orguliege.be The development of cobalt-catalyzed methods for the synthesis of difluoroalkylated compounds represents another promising avenue. nih.gov

Exploration of Unique Reactivity Driven by Fluorine and Heteroatom Interactions

The presence of fluorine atoms and heteroatoms within a molecule can lead to unique reactivity patterns due to their distinct electronic properties. nih.govnih.gov In this compound, the interplay between the highly electronegative fluorine atoms, the oxygen and nitrogen heteroatoms, and the hydroxyl group can influence the molecule's conformation and reactivity.

Understanding these interactions is crucial for predicting and controlling the outcomes of synthetic transformations. For example, intramolecular hydrogen bonding involving the hydroxyl group, the amino group, or the fluorine atoms could direct the stereochemical course of a reaction. The electron-withdrawing nature of the difluoroethyl group can also impact the reactivity of adjacent functional groups. nih.gov Future research in this area will likely involve a combination of experimental studies and computational modeling to elucidate the subtle electronic and steric effects that govern the reactivity of complex fluorinated heterocycles. nih.gov

Q & A

Q. What analytical approaches validate the stability of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.